N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 1597528-05-6
VCID: VC2963742
InChI: InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
SMILES: CN1C=CC2=C(C=CC=C21)C(=NO)N
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide

CAS No.: 1597528-05-6

Cat. No.: VC2963742

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide - 1597528-05-6

Specification

CAS No. 1597528-05-6
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name N'-hydroxy-1-methylindole-4-carboximidamide
Standard InChI InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
Standard InChI Key BCJXDZGIFOIGOL-UHFFFAOYSA-N
Isomeric SMILES CN1C=CC2=C(C=CC=C21)/C(=N/O)/N
SMILES CN1C=CC2=C(C=CC=C21)C(=NO)N
Canonical SMILES CN1C=CC2=C(C=CC=C21)C(=NO)N

Introduction

Structural Characteristics

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features several key functional groups that contribute to its biochemical properties and potential therapeutic applications.

Basic Molecular Information

The compound has a molecular formula of C10H11N3O with a molecular weight of 189.21 g/mol . Its structure contains three nitrogen atoms and one oxygen atom, with the methyl group attached to the nitrogen at position 1 of the indole ring. The carboximidamide group is positioned at carbon 4 of the indole ring, and the hydroxyl group is attached to one of the nitrogen atoms of the carboximidamide moiety .

Chemical Identifiers

Several standardized identifiers are used to uniquely identify this compound in chemical databases and literature:

IdentifierValue
CAS Number1597528-05-6
PubChem CID126969421
IUPAC NameN'-hydroxy-1-methylindole-4-carboximidamide
InChIInChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
InChIKeyBCJXDZGIFOIGOL-UHFFFAOYSA-N
SMILESCN1C=CC2=C(C=CC=C21)C(=NO)N

These chemical identifiers are essential for unambiguous identification in scientific databases and literature .

Synthesis and Preparation

The synthesis of N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves multiple steps, starting from appropriate indole precursors. Based on synthetic approaches for similar compounds, the general methodology likely involves the following steps:

Synthetic Route

  • Starting with 1-methyl-1H-indole-4-carbonitrile or 1-methyl-1H-indole-4-carboxaldehyde.

  • Conversion to an intermediate such as 1-methyl-1H-indole-4-carboximidamide (without the hydroxy group).

  • Introduction of the N-hydroxy functionality through reaction with hydroxylamine under controlled conditions.

The specific reaction conditions may involve:

  • Reaction of the nitrile or aldehyde precursor with hydroxylamine hydrochloride

  • Use of a suitable base such as sodium carbonate

  • Controlled temperature (typically 70-90°C)

  • Appropriate solvent system (often ethanol or DMF)

Purification Techniques

After synthesis, purification techniques commonly employed include:

  • Recrystallization from appropriate solvents

  • Column chromatography using silica gel

  • High-performance liquid chromatography (HPLC)

Chemical Reactivity

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide can undergo various chemical reactions due to its functional groups, particularly the hydroxylamine moiety and the indole ring system.

Reaction Types

  • The N-hydroxy group can participate in nucleophilic substitution reactions and form coordination complexes with metals.

  • The indole ring can undergo electrophilic aromatic substitution reactions, typically at positions 2 and 3.

  • The carboximidamide group can engage in condensation reactions and form hydrogen bonds with biological targets.

Comparison with Related Compounds

To better understand the unique properties of N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, it is valuable to compare it with structurally similar compounds.

Structural Analogues Comparison

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamideC10H11N3O189.21 g/molCarboximidamide at position 4
N-hydroxy-1-methyl-1H-indole-3-carboximidamideC10H11N3O189.21 g/molCarboximidamide at position 3
1-methyl-1H-indole-4-carboximidamideC10H11N3173.21 g/molLacks hydroxy group
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamideC11H12BrN3O284.14 g/molContains bromine at position 7 and ethyl instead of methyl at position 1

This comparison highlights how subtle structural changes can affect the physical properties and potentially the biological activities of these compounds .

Research Applications

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide has several scientific applications that make it valuable in research settings:

Medicinal Chemistry Research

As a small molecule with specific functional groups, this compound serves as:

  • A building block for the synthesis of more complex molecules

  • A probe for studying biological interactions

  • A potential lead compound in drug discovery efforts

Structure-Activity Relationship Studies

Researchers may use this compound in structure-activity relationship (SAR) studies to:

  • Determine how specific functional groups contribute to biological activity

  • Optimize activity by systematic structural modifications

  • Develop more potent or selective derivatives for therapeutic applications

Analytical Methods for Characterization

Several analytical techniques are commonly employed to characterize N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide and confirm its structure:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural features

  • Mass spectrometry to determine molecular weight and fragmentation patterns

  • Infrared spectroscopy to identify functional groups

  • X-ray crystallography for definitive structural determination

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

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